3-(Pyridin-2-yl)propan-1-amine

Description

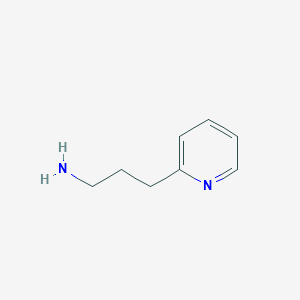

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYRJDSEKCYZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390198 | |

| Record name | 3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15583-16-1 | |

| Record name | 3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Pyridin-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Pyridin-2-yl)propan-1-amine. This bifunctional molecule, incorporating a primary amine and a pyridine ring, serves as a versatile building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role as a precursor to compounds with notable biological activities, particularly as potential Selective Serotonin Reuptake Inhibitors (SSRIs).

Chemical and Physical Properties

This compound, also known as 3-(2-pyridyl)propylamine, is a colorless to light yellow liquid at room temperature. Its core structure consists of a propane chain substituted with a primary amine at one end and a pyridine ring at the other. This unique arrangement of a basic aliphatic amine and an aromatic heterocyclic amine imparts distinct chemical characteristics and reactivity.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 15583-16-1 | [1][2] |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| InChI | InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | [1] |

| InChIKey | UGYRJDSEKCYZKI-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=NC(=C1)CCCN | [1] |

Physicochemical Data

| Property | Value (Predicted/Computed) | Reference(s) |

| Boiling Point | 227.5 ± 23.0 °C at 760 mmHg | |

| Density | 1.003 ± 0.06 g/cm³ | |

| pKa | 9.88 ± 0.10 | |

| LogP | 0.5 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Note: Experimental data for melting point and solubility in various solvents are not currently available in published literature.

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a comprehensive set of published spectra for this specific compound is limited, typical spectroscopic features can be predicted based on its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The protons of the propyl chain will appear in the upfield region. The methylene group adjacent to the pyridine ring (C3-H) would likely be the most deshielded of the aliphatic protons, followed by the methylene group adjacent to the amine (C1-H). The central methylene group (C2-H) would appear as a multiplet due to coupling with the adjacent CH₂ groups. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the three carbons of the propyl chain. The pyridine carbons will resonate in the aromatic region (δ 120-160 ppm). The aliphatic carbons will be found in the upfield region (δ 20-50 ppm). The carbon attached to the nitrogen of the pyridine ring (C2 of pyridine) is expected to be the most downfield of the pyridine carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain will be observed just below 3000 cm⁻¹.

-

N-H Bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aliphatic amine will likely be in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 136. The fragmentation pattern would likely involve cleavage of the propyl chain. A prominent fragment would be the tropylium-like ion resulting from the cleavage of the C-C bond beta to the pyridine ring. Another characteristic fragmentation would be the loss of an amino group or cleavage at the C-C bond alpha to the amine group.[3][4]

Synthesis and Reactivity

This compound can be synthesized through several established synthetic routes. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable intermediate.

Synthetic Protocols

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Reduction of 3-(Pyridin-2-yl)propanenitrile

A common and efficient method is the reduction of 3-(pyridin-2-yl)propanenitrile.

-

Reaction Scheme:

-

Detailed Protocol:

-

In a round-bottom flask, dissolve 3-(pyridin-2-yl)propanenitrile in a suitable solvent such as anhydrous ethanol or tetrahydrofuran (THF).

-

Add a reducing agent. Common choices include lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using LiAlH₄, the reaction is typically stirred at room temperature or under reflux for several hours. Careful quenching with water and aqueous sodium hydroxide is then required.

-

For catalytic hydrogenation, the reaction mixture is subjected to hydrogen gas pressure (typically 50 psi) in a hydrogenation apparatus and stirred until the reaction is complete.

-

After completion, the reaction mixture is filtered to remove the catalyst (for hydrogenation) or worked up with an aqueous solution.

-

The crude product is then purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Method 2: Gabriel Synthesis

The Gabriel synthesis provides a classic method for preparing primary amines from alkyl halides.

-

Reaction Scheme:

-

Py-CH₂CH₂CH₂-Br + Potassium Phthalimide → Py-CH₂CH₂CH₂-N(CO)₂C₆H₄

-

Py-CH₂CH₂CH₂-N(CO)₂C₆H₄ + Hydrazine → Py-CH₂CH₂CH₂NH₂

-

-

Detailed Protocol:

-

3-(Pyridin-2-yl)propyl bromide is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.[2]

-

The resulting N-(3-(pyridin-2-yl)propyl)phthalimide is then cleaved, typically by treatment with hydrazine hydrate in refluxing ethanol, to release the primary amine.[2]

-

The phthalhydrazide byproduct is filtered off, and the desired amine is isolated from the filtrate and purified.

-

Method 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of 3-(pyridin-2-yl)propan-1-ol to the corresponding amine.

-

Reaction Scheme: Py-CH₂CH₂CH₂-OH + Phthalimide + PPh₃ + DIAD → Py-CH₂CH₂CH₂-N(CO)₂C₆H₄ → Py-CH₂CH₂CH₂NH₂

-

Detailed Protocol:

-

A solution of 3-(pyridin-2-yl)propan-1-ol, phthalimide, and triphenylphosphine (PPh₃) in an anhydrous solvent like THF is cooled in an ice bath.[2]

-

Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) is added dropwise to the cooled solution.[2]

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The intermediate N-alkylated phthalimide is then isolated and subsequently deprotected using hydrazine as described in the Gabriel synthesis.

-

Reactivity

The chemical reactivity of this compound is characterized by the distinct properties of its primary amine and pyridine moieties.

-

Amine Group Reactions: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, Schiff base formation with aldehydes and ketones, and reaction with isothiocyanates to form thiourea derivatives.[2]

-

Pyridine Ring Reactions: The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. It can also participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The presence of the propylamino substituent will direct incoming electrophiles.

-

Chelating Agent: The molecule can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of both the pyridine ring and the amino group to form stable chelate complexes.[2]

Applications in Drug Development

The structural motif of this compound is found in a number of biologically active compounds, making it a valuable scaffold for drug discovery and development.

Precursor for Selective Serotonin Reuptake Inhibitors (SSRIs)

One of the most significant applications of this compound is as a key intermediate in the synthesis of compounds with potential activity as Selective Serotonin Reuptake Inhibitors (SSRIs).[2] SSRIs are a class of drugs widely used to treat depression and anxiety disorders.

Derivatives, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine (the active ingredient in the antihistamine chlorphenamine), have been shown to inhibit the serotonin transporter (SERT).[2][5] This suggests that the this compound scaffold can be modified to create potent and selective inhibitors of serotonin reuptake. Molecular docking studies have indicated that these types of compounds can bind effectively to the 5-HT1A serotonin receptor.[2]

Antimicrobial Agents

Derivatives of this compound have also demonstrated promising antimicrobial activity. Specifically, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have shown considerable activity against a range of human pathogens, including E. coli, S. typhi, and B. subtilis.[2] This highlights the potential for developing novel antimicrobial agents based on this chemical scaffold.

Visualizations

Synthetic Workflow

Caption: Synthetic routes to this compound.

SSRI Mechanism of Action

Caption: Simplified signaling pathway for SSRIs.

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water.

Conclusion

This compound is a chemical compound with significant potential in organic synthesis, particularly in the development of new therapeutic agents. Its versatile reactivity, stemming from the presence of both a primary amine and a pyridine ring, allows for the construction of a diverse range of molecular architectures. The established link to the development of SSRIs and antimicrobial compounds underscores its importance in medicinal chemistry. Further research to fully elucidate its experimental physicochemical properties and to explore its utility in other areas of chemical and biological science is warranted.

References

- 1. This compound | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Research Chemical [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]

Elucidation of the Molecular Architecture: A Technical Guide to 3-(Pyridin-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-(Pyridin-2-yl)propan-1-amine, a key building block in the development of novel therapeutic agents. This document details the spectroscopic data, synthesis protocols, and potential biological significance of this compound, presenting quantitative information in a clear, structured format for ease of comparison and reference.

Physicochemical Properties and Structural Information

This compound is a pyridine derivative with a primary amine functional group. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 15583-16-1 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| InChI Key | UGYRJDSEKCYZKI-UHFFFAOYSA-N[1] |

Spectroscopic Data for Structural Confirmation

The structural integrity of this compound is unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyridine ring and the propyl chain.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule, with distinct peaks for each unique carbon atom. While specific experimental data for this compound is not publicly available in the analyzed resources, data for structurally similar compounds can be found in various chemical databases. PubChem, for instance, indicates the availability of ¹³C NMR spectra for this compound.[2]

A thorough analysis of a supplementary document from The Royal Society of Chemistry containing extensive NMR data for various organic compounds did not yield specific spectral information for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the C=N and C=C stretching vibrations of the pyridine ring. PubChem notes the availability of a vapor phase IR spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the propyl chain and the pyridine ring.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Mitsunobu reaction, followed by the deprotection of the resulting intermediate.[1]

Experimental Protocol: Mitsunobu Reaction and Deprotection

This two-step synthesis converts the precursor alcohol, 3-(pyridin-2-yl)propan-1-ol, into the desired primary amine.

Step 1: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including a protected amine, with an inversion of stereochemistry.[3][4]

-

Reagents:

-

3-(pyridin-2-yl)propan-1-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Phthalimide (as the nitrogen nucleophile)

-

-

General Procedure:

-

Dissolve 3-(pyridin-2-yl)propan-1-ol, triphenylphosphine, and phthalimide in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

The resulting product is the N-(3-(pyridin-2-yl)propyl)phthalimide intermediate.[1]

-

Step 2: Deprotection

The phthalimide protecting group is then removed to yield the final primary amine.

-

Reagents:

-

N-(3-(pyridin-2-yl)propyl)phthalimide

-

Hydrazine hydrate

-

-

General Procedure:

-

Dissolve the N-(3-(pyridin-2-yl)propyl)phthalimide intermediate in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.

-

The filtrate is then worked up to isolate the pure this compound.

-

Caption: Synthetic workflow for this compound.

Biological Significance and Potential Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Derivatives of this compound have shown promise as antimicrobial agents and as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[1]

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of human pathogens.

Potential as Selective Serotonin Reuptake Inhibitors (SSRIs)

Structurally related analogs of this compound are being investigated for their potential to act as SSRIs, which are a class of drugs used to treat depression and anxiety disorders. These compounds are thought to exert their effects by interacting with the 5-HT1A serotonin receptor.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon activation by a ligand, it initiates a signaling cascade that ultimately modulates neuronal activity. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

The structural elucidation of this compound is well-established through a combination of modern spectroscopic techniques. Its synthesis via the Mitsunobu reaction provides an efficient route to this valuable building block. The diverse biological activities of its derivatives, particularly in the areas of antimicrobial and central nervous system research, underscore the importance of this compound in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action will continue to be a fruitful area of research.

References

3-(Pyridin-2-yl)propan-1-amine spectroscopic data (1H NMR, 13C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Pyridin-2-yl)propan-1-amine (CAS No. 15583-16-1).[1] The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery. The molecular formula of the compound is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol .[1]

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and verification of chemical compounds. This guide covers the key spectroscopic methods used to characterize this compound: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The collective data from these techniques provides a unique spectroscopic fingerprint of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.51 | d | 1H | H-6 (Py) |

| ~7.65 | td | 1H | H-4 (Py) |

| ~7.18 | d | 1H | H-3 (Py) |

| ~7.12 | dd | 1H | H-5 (Py) |

| ~2.85 | t | 2H | α-CH₂ |

| ~2.75 | t | 2H | γ-CH₂ |

| ~1.90 | p | 2H | β-CH₂ |

| ~1.50 (broad s) | 2H | -NH₂ |

Note: Predicted data based on typical chemical shifts for similar structural motifs. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-2 (Py) |

| ~149.5 | C-6 (Py) |

| ~136.5 | C-4 (Py) |

| ~123.0 | C-3 (Py) |

| ~121.5 | C-5 (Py) |

| ~41.5 | γ-CH₂ |

| ~38.0 | α-CH₂ |

| ~33.0 | β-CH₂ |

Note: Predicted data based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1600-1580 | Strong | C=N, C=C stretch (pyridine ring) |

| 1475-1430 | Strong | C=C stretch (pyridine ring) |

| ~1600 | Medium | N-H bend (scissoring) |

Note: Predicted data based on typical IR absorption frequencies for primary amines and pyridine-containing compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 107 | Moderate | [M - C₂H₅N]⁺ |

| 93 | High | [C₅H₄NCH₂]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ |

Note: Predicted fragmentation pattern based on the structure of this compound.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer at room temperature. For ¹H NMR, the spectral width is typically 0-10 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained with a spectral width of 0-200 ppm.

6.2. Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is prepared by placing a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty plates or clean ATR crystal is recorded and subtracted from the sample spectrum.

6.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 3-(Pyridin-2-yl)propan-1-amine (CAS Number: 15583-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yl)propan-1-amine, with the CAS number 15583-16-1, is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring linked to a propylamino chain, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] While experimentally determined physical properties are not extensively reported in publicly available literature, predicted values provide useful estimates. A comprehensive summary of its identifiers and key physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15583-16-1 |

| IUPAC Name | This compound[2][3] |

| Molecular Formula | C₈H₁₂N₂[4] |

| Molecular Weight | 136.19 g/mol [2][3] |

| InChI Key | UGYRJDSEKCYZKI-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | NCCCC1=CC=CC=N1 |

| Synonyms | 3-(2-Pyridyl)propylamine, 2-(3-Aminopropyl)pyridine, 2-Pyridinepropanamine |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Boiling Point (Predicted) | 227.5 ± 23.0 °C at 760 mmHg | ChemicalBook |

| Density (Predicted) | 1.003 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.88 ± 0.10 | ChemicalBook |

Spectroscopic Data

-

¹³C NMR Spectrum: The carbon-13 Nuclear Magnetic Resonance (NMR) spectrum provides information on the different carbon environments within the molecule. Data for this compound is available on PubChem.[2]

-

Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule. The vapor phase IR spectrum for this compound is also available on PubChem.[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been described, highlighting its accessibility for research and development.

Synthesis via Reduction of 2-(2-Cyanoethyl)pyridine

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitrile, 2-(2-cyanoethyl)pyridine.

Experimental Protocol: Reduction of a Nitrile using a Hydride Reducing Agent

This is a general procedure and may require optimization for this specific substrate.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-cyanoethyl)pyridine in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

-

Reduction: Cool the solution in an ice bath. Slowly add a molar excess of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable catalyst. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide. This should be done in an ice bath due to the exothermic nature of the quench.

-

Workup: Filter the resulting mixture to remove the inorganic salts. Extract the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by distillation or column chromatography.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound via nitrile reduction.

Synthesis via Mitsunobu Reaction

An alternative approach involves a two-step sequence starting from 3-(pyridin-2-yl)propan-1-ol, utilizing a Mitsunobu reaction followed by deprotection.[2] This method is particularly useful for converting alcohols to primary amines. The process involves the formation of a stable N-(3-(pyridin-2-yl)propyl)phthalimide intermediate which is then deprotected to yield the final amine.[2]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of compounds with potential therapeutic applications, particularly in the areas of antimicrobial and central nervous system (CNS) drug discovery.

Antimicrobial Agents

This compound is a key intermediate in the synthesis of derivatives that have demonstrated significant antimicrobial activity.[2] For instance, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have shown considerable activity against various human pathogens, including E. coli, S. typhi, and B. subtilis.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol and specific parameters may vary based on the test compound and microorganisms.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilutions: Prepare serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (broth and inoculum without test compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Selective Serotonin Reuptake Inhibitors (SSRIs)

Structural analogs of this compound, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[2] Molecular docking studies suggest that these compounds can effectively bind to the 5-HT1A serotonin receptor, indicating their potential as lead structures for the development of new CNS-active agents.[2]

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

An In-depth Technical Guide on 3-(Pyridin-2-yl)propan-1-amine

This guide provides essential physicochemical data for 3-(Pyridin-2-yl)propan-1-amine, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The molecular formula and molecular weight are fundamental properties for any chemical compound, crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem, Sunway Pharm Ltd, Benchchem[1][2][3] |

| Monoisotopic Mass | 136.100048391 Da | PubChem[1] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between chemical identity, formula, and molecular weight.

References

3-(Pyridin-2-yl)propan-1-amine bidentate N,N'-donor ligand properties

An In-depth Technical Guide to the Bidentate N,N'-Donor Ligand Properties of 3-(Pyridin-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of this compound as a bidentate N,N'-donor ligand. It covers its synthesis, coordination chemistry, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Ligand Properties and Coordination Chemistry

This compound is a versatile bidentate ligand that coordinates to metal ions through the nitrogen atoms of both the pyridine ring and the primary amine. The flexible three-carbon chain connecting these two donor sites allows for the formation of a stable six-membered chelate ring upon complexation with a metal center. The basicity of the amine group and the pyridine nitrogen are critical factors in the formation of these stable metal complexes.[1] The amine group, being more basic, readily forms a coordinate bond, and the subsequent involvement of the pyridyl nitrogen completes the chelate ring, enhancing the overall stability of the complex.[1] This N,N'-donor nature is a key characteristic of its coordinating behavior.[1]

General Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[2] |

| Molecular Weight | 136.19 g/mol | PubChem[2] |

| CAS Number | 15583-16-1 | PubChem[2] |

| IUPAC Name | 3-pyridin-2-ylpropan-1-amine | PubChem[2] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Rotatable Bonds | 3 | ChemScene[3] |

Structural Data of Metal Complexes

| Bond | Length (Å) |

| Cd-N1 | 2.305(7) |

| Cd-N2 | 2.384(7) |

| Cd-N3 | 2.415(7) |

| Cd-N4 | 2.500(8) |

| Cd-I1 | 2.768(1) |

| Cd-I2 | 2.9291(9) |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been established.[1] A common and effective method involves a two-step sequence: a Mitsunobu reaction followed by deprotection.[1]

Step 1: Mitsunobu Reaction

-

To a solution of 3-(pyridin-2-yl)propan-1-ol and phthalimide in a suitable aprotic solvent (e.g., tetrahydrofuran), add triphenylphosphine.

-

Cool the mixture in an ice bath and slowly add a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting N-(3-(pyridin-2-yl)propyl)phthalimide intermediate by column chromatography.

Step 2: Deprotection

-

Dissolve the N-(3-(pyridin-2-yl)propyl)phthalimide intermediate in a protic solvent such as ethanol.

-

Add hydrazine hydrate and reflux the mixture.

-

After the reaction is complete, cool the mixture and remove the solvent.

-

Treat the residue with an aqueous acid (e.g., HCl) and filter to remove the phthalhydrazide byproduct.

-

Basify the filtrate with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic extracts, remove the solvent, and purify the final product, this compound, by distillation or chromatography.

Caption: Synthetic workflow for this compound.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.[1]

-

Dissolve this compound in a solvent such as methanol or ethanol.

-

In a separate flask, dissolve the desired metal salt (e.g., copper(II) perchlorate, cadmium(II) iodide) in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with stirring.

-

The reaction mixture may be heated or stirred at room temperature for a period of time to ensure complete complexation.

-

The resulting metal complex may precipitate out of solution or can be isolated by slow evaporation of the solvent.

-

Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Metal Complexes

The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the N-H and pyridine groups to the metal center by observing shifts in their characteristic vibrational frequencies.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

-

Elemental Analysis: To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

Caption: Chelation of this compound to a metal center.

Applications

Metal complexes incorporating this compound and its derivatives have shown significant utility in various fields.

Homogeneous Catalysis

The structural characteristics of this ligand, combining a soft pyridine-N donor with a hard amine-N donor, allow for the formation of stable chelate rings with a variety of transition metals.[1] This makes the resulting complexes effective catalysts in several organic transformations, including polymerization, olefin dimerization, and carbonylation reactions.[1] For instance, cobalt and copper complexes with analogous ligands have been successfully used as catalysts for polymerization reactions.[1]

Antimicrobial and Pharmaceutical Research

This compound serves as a crucial intermediate in the synthesis of derivatives with significant antimicrobial activities against various human pathogens like E. coli, S. typhi, and B. subtilis.[1] Furthermore, structurally related analogs have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[1] Molecular docking studies suggest that these compounds can bind effectively to the 5-HT1A serotonin receptor, highlighting their potential as lead structures for developing new central nervous system (CNS) active agents.[1]

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}bis(nitrato-κO)copper(II) from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of 3-(Pyridin-2-yl)propan-1-amine with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yl)propan-1-amine is a versatile bidentate ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a pyridine ring and a primary amine connected by a flexible three-carbon chain, allows it to form stable five-membered chelate rings with a variety of metal ions. This guide provides a comprehensive overview of the synthesis, structure, and properties of metal complexes involving this ligand, with a focus on their potential applications in catalysis and medicine.

Ligand Properties and Coordination Behavior

This compound acts as a strong σ-donating N,N'-bidentate ligand. The lone pair of electrons on the pyridine nitrogen and the primary amine nitrogen readily coordinate to a metal center. The flexibility of the propyl chain allows the ligand to adopt a conformation that minimizes steric strain upon chelation, contributing to the stability of the resulting complexes. The coordination of both nitrogen atoms to the metal ion is a key feature of its behavior.[1]

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol or methanol. The resulting complexes can often be isolated as crystalline solids and can be characterized using various spectroscopic and analytical techniques.[1]

Experimental Protocol: Synthesis of a Representative Copper(II) Complex

A general procedure for the synthesis of a copper(II) complex with a pyridyl-containing ligand is as follows:

-

Ligand Preparation: If the ligand is not commercially available, it can be synthesized through established organic chemistry routes.

-

Dissolution: Dissolve the metal salt (e.g., copper(II) chloride dihydrate) in a minimal amount of a suitable solvent (e.g., a mixture of methanol and water).[2]

-

Ligand Addition: To the metal salt solution, add a stoichiometric amount of the this compound ligand, also dissolved in a minimal amount of the same solvent.

-

Reaction: Stir the resulting mixture at room temperature or with gentle heating for a specified period (e.g., 15 minutes to several hours) to allow for complex formation.[3]

-

Crystallization: Allow the solution to stand for slow evaporation at room temperature. Single crystals suitable for X-ray diffraction may form over a period of several days.

-

Isolation and Purification: Collect the precipitated complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Structural and Spectroscopic Characterization

The structures of metal complexes with this compound and its derivatives are typically elucidated using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center.

Common coordination geometries observed for transition metal complexes with bidentate pyridyl-amine ligands include distorted square planar, square pyramidal, and octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.

Spectroscopic Techniques:

-

FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the N-H stretching and bending modes of the amine group upon complexation are indicative of coordination.

-

UV-Vis Spectroscopy: Electronic spectra provide information about the d-d electronic transitions of the metal ion and charge transfer bands between the metal and the ligand. These spectra are useful in determining the coordination geometry of the complex.

-

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination provide insights into the metal-ligand interaction.

Table 1: Representative Crystallographic Data for a Related Copper(II) Complex

| Parameter | Value |

| Complex | bis[μ-3-ethyl-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ido]bis[acetato(dimethylformamide)copper(II)] |

| Metal Center | Copper(II) |

| Coordination Geometry | Distorted Trigonal-Bipyramidal |

| Cu-N (pyridyl) Bond Length (Å) | (Data not available for the specific ligand) |

| Cu-N (amine) Bond Length (Å) | (Data not available for the specific ligand) |

| Cu-O Bond Length (Å) | (Data not available for the specific ligand) |

| N-Cu-N Bite Angle (°) | (Data not available for the specific ligand) |

Note: Data for a closely related copper(II) complex with a pyridyl-triazole ligand is presented to illustrate the type of structural information available. Specific data for this compound complexes requires further dedicated crystallographic studies.

Applications in Catalysis

Metal complexes of pyridyl-amine ligands have shown significant promise as catalysts in various organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity.

1. Polymerization Reactions: Cobalt(II) and other transition metal complexes with iminopyridine ligands, which are derivatives of pyridyl-amines, have been successfully employed as catalysts for the polymerization of 1,3-butadiene.[4]

2. Cross-Coupling Reactions: Palladium(II) complexes with pyridine-based ligands have been shown to be effective pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[5] The coordination of the pyridine ligand to the palladium center plays a crucial role in the catalytic cycle.

Biological and Medicinal Applications

The unique structural features and reactivity of metal complexes derived from this compound and related ligands have led to their exploration as potential therapeutic agents.

Antimicrobial and Anticancer Activity:

Derivatives of this compound have been used to synthesize compounds with notable antimicrobial activity against various human pathogens.[1] Furthermore, copper(II) and gold(III) complexes of similar pyridyl-containing thiosemicarbazones have demonstrated significant cytotoxic activity against several cancer cell lines.[6]

Mechanism of Action:

The anticancer activity of these metal complexes is believed to involve multiple mechanisms. Studies on related gold(III) complexes suggest that they can inhibit the activity of key cellular enzymes such as thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB).[6] Inhibition of these enzymes disrupts cellular redox balance and DNA replication, ultimately leading to apoptosis (programmed cell death). The cellular uptake of these charged complexes can be influenced by the cell membrane potential.[7]

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The resulting complexes exhibit diverse structural and electronic properties, leading to promising applications in catalysis and medicinal chemistry. Further research into the synthesis of new complexes, detailed characterization of their properties, and in-depth investigation of their mechanisms of action will undoubtedly unlock their full potential in various scientific and technological fields.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iminopyridine-Based Cobalt(II) and Nickel(II) Complexes: Synthesis, Characterization, and Their Catalytic Behaviors for 1,3-Butadiene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Metal complexes of 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone: cytotoxic activity and investigation on the mode of action of the gold(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Modeling of 3-(Pyridin-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-(Pyridin-2-yl)propan-1-amine. While direct and extensive computational studies on this specific molecule are not widely published, this document leverages data from closely related analogs and derivatives to present a robust framework for its in-silico analysis. The guide covers fundamental quantum chemical calculations, molecular docking simulations against relevant biological targets, and molecular dynamics simulations to understand its conformational landscape and interaction dynamics. Detailed protocols for these computational experiments are provided, alongside a curated summary of relevant quantitative data. This document aims to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a versatile chemical building block with significant potential in medicinal chemistry. Its structure, featuring a pyridine ring and a flexible propyl amine side chain, makes it an attractive scaffold for the synthesis of a diverse range of compounds. Notably, it serves as a key intermediate in the development of agents with antimicrobial properties and as potential selective serotonin reuptake inhibitors (SSRIs)[1]. The exploration of its derivatives has highlighted the importance of understanding the molecule's intrinsic electronic and structural properties to guide rational drug design.

Computational modeling and theoretical studies offer powerful tools to elucidate these properties at an atomic level. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide invaluable insights into the molecule's geometry, reactivity, and potential interactions with biological macromolecules. This guide outlines the application of these methods to this compound, providing both theoretical background and practical protocols.

Molecular Properties and Synthesis

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for parameterizing computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |

| XLogP3 | 0.5 | --INVALID-LINK-- |

| Topological Polar Surface Area | 38.9 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Synthesis Outline

A common synthetic route to this compound involves a multi-step process. The following diagram illustrates a generalized workflow for its synthesis.

Theoretical Studies: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of this compound.

Computational Protocol for DFT Analysis

The following protocol outlines a typical workflow for performing DFT calculations on this compound, adapted from methodologies applied to similar pyridine derivatives.

Detailed Steps:

-

Structure Preparation: An initial 3D structure of this compound is generated using molecular modeling software.

-

Geometry Optimization: The structure is optimized to its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This step provides the most stable molecular geometry.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Analysis:

-

Natural Bond Orbital (NBO) Analysis: This is performed to study intramolecular interactions, charge distribution, and hybridization of atoms.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.

-

Expected Quantitative Data from DFT

Based on studies of analogous compounds, the following table summarizes the type of quantitative data that can be obtained from DFT calculations.

| Parameter | Description |

| Optimized Bond Lengths (Å) | The equilibrium distances between bonded atoms. |

| Optimized Bond Angles (°) and Dihedral Angles (°) | The angles between adjacent bonds and the torsional angles, respectively, defining the molecular conformation. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Energy Gap (eV) | An indicator of the molecule's chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | The partial charges on each atom in the molecule. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its derivatives, a key target of interest is the serotonin transporter (SERT), given their potential as SSRIs.

Molecular Docking Protocol

The following protocol outlines the general steps for performing molecular docking of this compound against the serotonin transporter.

Detailed Steps:

-

Receptor Preparation: The 3D structure of the target protein (e.g., human serotonin transporter) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: A 3D structure of this compound is generated and energy-minimized.

-

Binding Site Definition: The active site of the receptor is defined, and a grid box is generated to encompass this region.

-

Docking Simulation: The ligand is docked into the defined binding site using a docking program. The program samples different conformations and orientations of the ligand and scores them based on a scoring function.

-

Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Potential Binding Interactions with SERT

Based on docking studies of similar compounds, this compound is expected to interact with key residues in the SERT binding pocket. The protonated amine would likely form a salt bridge with an acidic residue, while the pyridine ring could engage in pi-pi stacking or cation-pi interactions with aromatic residues.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., water).

MD Simulation Protocol

The following is a generalized protocol for performing an MD simulation of this compound in an aqueous solution.

Detailed Steps:

-

System Setup: The energy-minimized structure of this compound is placed in a periodic box of water molecules. Counter-ions are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (NVT ensemble) and then equilibrated at the desired pressure (NPT ensemble).

-

Production Run: A long simulation (e.g., 100 ns or more) is run to generate a trajectory of the molecule's motion.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

-

Radial Distribution Functions (RDFs): To analyze the solvation shell around the molecule.

-

Hydrogen Bond Analysis: To study the hydrogen bonding patterns with water molecules.

-

Potential Signaling Pathways

Derivatives of this compound have shown potential as selective serotonin reuptake inhibitors (SSRIs). The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. This, in turn, enhances serotonergic neurotransmission.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By employing quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structural, electronic, and dynamic properties of this important medicinal chemistry scaffold. The detailed protocols and expected outcomes presented herein serve as a valuable resource for guiding future in-silico studies aimed at the rational design of novel therapeutics derived from this compound. While direct experimental and computational data on the title compound remains somewhat limited, the methodologies and principles outlined in this guide, drawn from closely related systems, provide a solid foundation for its further exploration.

References

A Comprehensive Technical Guide to 3-(Pyridin-2-yl)propan-1-amine and Its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Pyridin-2-yl)propan-1-amine, a versatile building block in medicinal chemistry and organic synthesis. This document details its various synonyms, key chemical data, comprehensive experimental protocols for its synthesis, and its role as a precursor in the development of pharmacologically active compounds, including potential Selective Serotonin Reuptake Inhibitors (SSRIs).

Chemical Identity and Synonyms

This compound is known by a multitude of synonyms in chemical literature and commercial catalogs. Accurate identification is crucial for literature searches and procurement. The primary identifier for this compound is its CAS Number: 15583-16-1.[1][2]

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 15583-16-1 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Alternative Names | 3-(2-Pyridyl)propylamine |

| 2-Pyridinepropanamine | |

| 3-(2-Pyridinyl)propylamine | |

| 2-(3-Aminopropyl)pyridine | |

| 3-Pyridin-2-yl-propylamine | |

| (3-Pyridin-2-ylpropyl)amine | |

| InChI Key | UGYRJDSEKCYZKI-UHFFFAOYSA-N |

A comprehensive list of depositor-supplied synonyms can be found on PubChem.[2]

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound is presented below. This information is vital for its characterization and quality control.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 77 °C at 0.4 mmHg |

| Molecular Weight | 136.19 g/mol |

| Purity (Typical) | ≥97% |

Table 3: Spectroscopic Data

| Spectroscopy Type | Key Peaks and Assignments |

| ¹H NMR | Data not fully available in search results. A typical spectrum would show signals for the pyridine ring protons, and the three methylene groups of the propyl chain, with the amino protons appearing as a broad singlet. |

| ¹³C NMR | A spectrum is available on PubChem, but without detailed peak assignments. |

| Infrared (IR) | Primary amines typically show two N-H stretching bands between 3300 and 3500 cm⁻¹. C-H stretching bands from the alkyl chain and aromatic C-H and C=N stretching from the pyridine ring would also be present. |

| Mass Spectrometry | Specific fragmentation patterns were not detailed in the search results, but would be expected to show a molecular ion peak and fragments corresponding to the loss of the amino group and cleavage of the propyl chain. |

Experimental Protocols for Synthesis

Two primary synthetic routes for this compound are prevalent in the literature. Detailed experimental protocols for these methods are provided below.

Method 1: Reduction of 2-(2-Cyanoethyl)pyridine

This method involves the reduction of the nitrile functional group of 2-(2-cyanoethyl)pyridine to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride) is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reaction Setup: Lithium aluminum hydride (LiAlH₄) is carefully suspended in anhydrous diethyl ether in the reaction flask under an inert atmosphere.

-

Addition of Reactant: A solution of 2-(2-cyanoethyl)pyridine in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is an exothermic process and should be performed in an ice bath.

-

Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined ethereal filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a liquid.[3]

Caption: Synthesis of this compound via nitrile reduction.

Method 2: Mitsunobu Reaction and Phthalimide Deprotection

This two-step sequence involves the conversion of 3-(pyridin-2-yl)propan-1-ol to the corresponding phthalimide derivative via a Mitsunobu reaction, followed by the removal of the phthalimide protecting group to yield the primary amine.

Step 1: Mitsunobu Reaction

Experimental Protocol:

-

Apparatus Setup: A dry round-bottom flask is charged with 3-(pyridin-2-yl)propan-1-ol, phthalimide, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

-

Reaction Conditions: The solution is cooled in an ice bath, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise with stirring.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Workup: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate N-(3-(pyridin-2-yl)propyl)phthalimide.

Step 2: Phthalimide Deprotection

Experimental Protocol:

-

Reaction Setup: The N-(3-(pyridin-2-yl)propyl)phthalimide obtained from the previous step is dissolved in ethanol.

-

Addition of Hydrazine: Hydrazine hydrate is added to the solution, and the mixture is refluxed.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Workup: After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water. The organic layer is dried, filtered, and concentrated. The crude amine can be further purified by vacuum distillation.

Caption: Two-step synthesis via Mitsunobu reaction and deprotection.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various compounds with therapeutic potential. Notably, it is a precursor for derivatives that have been investigated as Selective Serotonin Reuptake Inhibitors (SSRIs).[1]

Role in the Synthesis of Potential SSRIs

Derivatives of this compound, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, have been studied for their potential to act as SSRIs.[1] These compounds are designed to bind to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.

Interaction with the 5-HT1A Receptor Signaling Pathway

The therapeutic effects of many antidepressants, including SSRIs, are linked to their modulation of serotonergic signaling, which involves various serotonin receptors. The 5-HT1A receptor, a G-protein coupled receptor, is a key player in this pathway. Activation of the 5-HT1A receptor typically leads to an inhibitory response in neurons.

References

Methodological & Application

Synthesis of 3-(Pyridin-2-yl)propan-1-amine from 2-Picoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(pyridin-2-yl)propan-1-amine from 2-picoline. This pyridine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various therapeutic agents. Two primary synthetic routes are presented, each involving multi-step procedures with distinct intermediates.

Route 1: Synthesis via 2-(3-Hydroxypropyl)pyridine Intermediate

This pathway involves the initial formation of 2-(3-hydroxypropyl)pyridine by reacting the 2-picolyl anion with an electrophile, followed by the conversion of the terminal alcohol to the desired primary amine.

Experimental Workflow

Application Notes and Protocols: Synthesis of 3-(Pyridin-2-yl)propan-1-amine via Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Pyridin-2-yl)propan-1-amine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through a robust two-step process commencing with a Mitsunobu reaction between 3-(Pyridin-2-yl)propan-1-ol and phthalimide, followed by the deprotection of the resulting N-substituted phthalimide. This methodology offers a reliable route to primary amines from alcohols.

Introduction

This compound and its derivatives are key intermediates in the development of various therapeutic agents. The synthesis of this compound can be effectively carried out using a two-step sequence that involves a Mitsunobu reaction followed by a deprotection step.[1] The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols into a wide variety of functional groups, including the formation of a carbon-nitrogen bond.[2] In this protocol, 3-(Pyridin-2-yl)propan-1-ol is reacted with phthalimide in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). This reaction proceeds via an SN2 mechanism.[1] The resulting N-(3-(Pyridin-2-yl)propyl)phthalimide is a stable intermediate that can be readily isolated and purified.[1] The final step involves the cleavage of the phthalimide group using hydrazine hydrate, a standard procedure in Gabriel synthesis, to yield the desired primary amine.[1]

Reaction Scheme

The overall two-step synthesis is depicted below:

References

Application Notes and Protocols for the Chichibabin Amination of 3-(Pyridin-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chichibabin amination is a powerful method for the direct introduction of an amino group onto the pyridine ring, a core scaffold in numerous pharmaceuticals. This reaction, first reported by Aleksei Chichibabin in 1914, traditionally involves the reaction of a pyridine derivative with a strong amide base, such as sodium amide (NaNH₂), at elevated temperatures.[1] The reaction proceeds via a nucleophilic aromatic substitution of a hydride ion (SNH).[1][2] For 2-substituted pyridines, such as the target compound 3-(Pyridin-2-yl)propan-1-amine, the amination is regioselectively directed to the C-6 position. This document provides detailed application notes and protocols for the Chichibabin amination of this substrate, including both traditional and modern, milder methodologies.

Reaction Overview and Regioselectivity

The Chichibabin reaction is a nucleophilic substitution where the amide anion (NH₂⁻) attacks the electron-deficient pyridine ring.[2][3] For pyridines with a substituent at the 2-position, the incoming amino group is directed to the 6-position due to electronic and steric factors. The presence of the alkylamine side chain in this compound introduces a potential complication due to its basicity. Under the harsh conditions of the traditional Chichibabin reaction, the primary amine of the substrate could potentially react with the strong base. Therefore, a milder approach may be preferable.

Quantitative Data Summary

The following table summarizes representative yields for the Chichibabin amination of various pyridine derivatives. While specific data for this compound is not available in the literature, the examples of 2-alkylpyridines provide a reasonable expectation of reaction efficiency.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Pyridine | NaNH₂ | Toluene | 110 | - | 2-Aminopyridine | 80 | [4] |

| 2-Methylpyridine | NaNH₂ | Toluene | - | - | 2-Amino-6-methylpyridine | - | European Patent 0098684 B1 |

| 2-(3-Pentyl)pyridine | NaNH₂ | Xylene | 190-215 | 5.5 | 2-Amino-6-(3-pentyl)pyridine | 68 | European Patent 0098684 B1 |

| Pyridine | n-Butylamine, NaH, LiI | THF | 65 | 18 | N-Butylpyridin-2-amine | 95 | [5] |

| Pyridine | n-Butylamine, NaH, LiI | THF | 85 | 7 | N-Butylpyridin-2-amine | 93 | [5] |

Experimental Protocols

Two primary methodologies are presented: the traditional high-temperature amination with sodium amide and a modern, milder protocol using a sodium hydride-iodide composite.

Protocol 1: Traditional Chichibabin Amination with Sodium Amide

This protocol is adapted from general procedures for the amination of 2-alkylpyridines. Caution is advised due to the use of sodium amide, which is highly reactive and moisture-sensitive.[2] The primary amine on the substrate may require protection.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Anhydrous toluene or xylene

-

Ammonium chloride solution (saturated)

-

Dichloromethane or ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Nitrogen or argon atmosphere setup

-

Heating mantle with stirrer

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add sodium amide (2.2 equivalents) to a dry round-bottom flask containing anhydrous toluene or xylene.

-

Add this compound (1 equivalent) to the flask.

-

Heat the reaction mixture to reflux (typically 110-140°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction progress can also be observed by the evolution of hydrogen gas.[2]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Milder Amination using a Sodium Hydride-Iodide Composite

This modern protocol, developed by Chiba and colleagues, offers a milder alternative that is more tolerant of functional groups and avoids the use of highly hazardous sodium amide.[5] This method is recommended for the amination of this compound to avoid side reactions with the unprotected primary amine.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Lithium iodide (LiI)

-

Anhydrous tetrahydrofuran (THF)

-